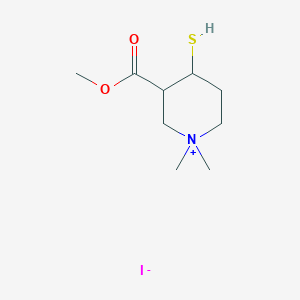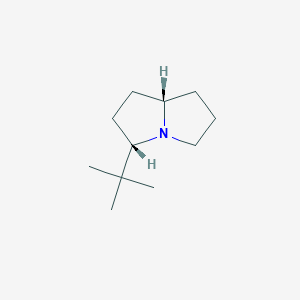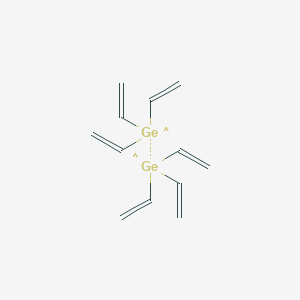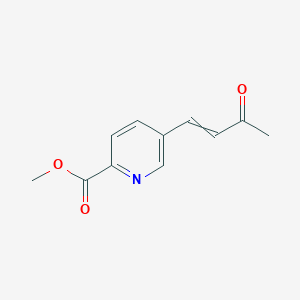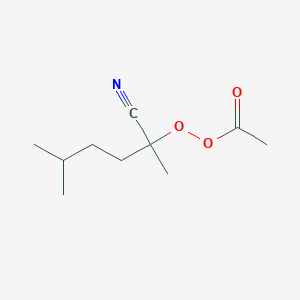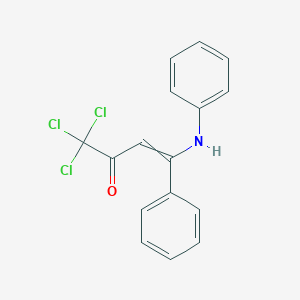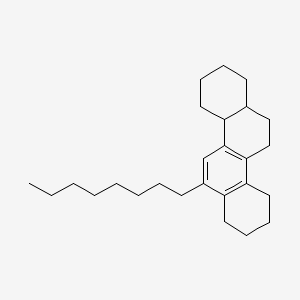
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a phenyl group and a quinolinyl group attached to the ethanone backbone, making it a complex and interesting molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime typically involves the reaction of 1-phenyl-2-(2-quinolinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent system at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl and quinolinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity.
相似化合物的比较
Similar Compounds
Ethanone, 1-phenyl-2-(2-pyridinyl)-, oxime: Similar structure but with a pyridinyl group instead of a quinolinyl group.
Ethanone, 1-phenyl-2-(2-thiazolyl)-, oxime: Features a thiazolyl group, offering different chemical properties.
Uniqueness
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime is unique due to the presence of both phenyl and quinolinyl groups, which confer distinct chemical and biological properties. The quinolinyl group, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable target for drug development and other applications.
属性
CAS 编号 |
56983-99-4 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
N-(1-phenyl-2-quinolin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C17H14N2O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18-15/h1-11,20H,12H2 |
InChI 键 |
FXULQSYGYRDCLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


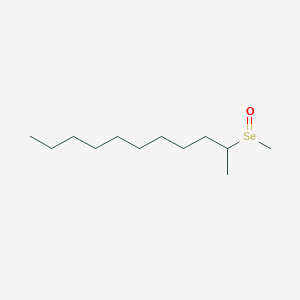

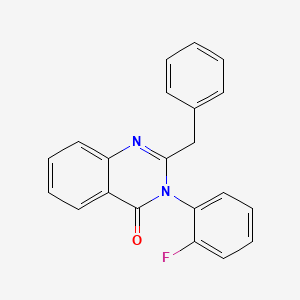
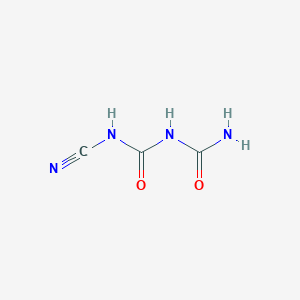

methanone](/img/structure/B14624954.png)
